D-(+)-Cellotriose

Description

Structure

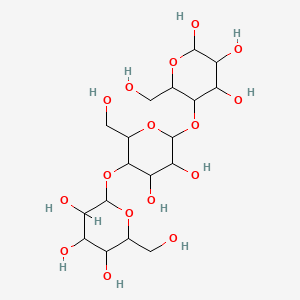

2D Structure

Propriétés

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859579 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Galactan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of D-(+)-Cellotriose

An In-depth Guide to the Chemical Structure of D-(+)-Cellotriose

Introduction

This compound is a naturally occurring oligosaccharide, specifically a trisaccharide, that plays a significant role in carbohydrate chemistry and various industrial applications.[1] It is a fundamental structural component of cellulose, the most abundant organic polymer on Earth. As an intermediate in the enzymatic hydrolysis of cellulose, this compound is an essential substrate for studying cellulase (B1617823) activity, which is crucial for the development of biofuels.[2] Its well-defined structure also makes it a valuable standard in carbohydrate analysis and research into polysaccharide functions.[1]

Molecular Composition and Linkage

This compound is a polymer composed of three D-glucose monosaccharide units.[3] These units are linearly connected by β-1,4-glycosidic bonds.[1] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule bonding with the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The 'β' designation refers to the stereochemistry at the anomeric carbon (C1), where the substituent is oriented in the equatorial position.

The systematic name for this compound is O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose. This nomenclature precisely describes the structure: two β-D-glucopyranosyl units linked sequentially to a terminal D-glucose molecule via (1→4) linkages.

Chemical Structure Visualization

The linear arrangement of the three glucose units linked by β-1,4-glycosidic bonds can be represented as a signaling pathway or workflow diagram. This visualization clarifies the connectivity and the repeating nature of the linkage found in cellulose.

Figure 1: Schematic diagram of this compound structure.

Physicochemical Properties

A summary of the key quantitative data and properties of this compound is provided below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | |

| CAS Number | 33404-34-1 | |

| Appearance | White to Off-white Solid | |

| Purity | ≥95% | |

| Melting Point | 156-170 °C | |

| Synonyms | Cellotriose, (β-D-Glc-[1→4])₂-D-Glc |

Experimental Protocols

Detailed experimental protocols for the analysis and characterization of oligosaccharides like this compound are extensive. A common method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: 1D and 2D NMR Spectroscopy for Structural Confirmation

-

Sample Preparation : Dissolve 5-10 mg of this compound (purity ≥95%) in 0.5 mL of Deuterium Oxide (D₂O). Ensure complete dissolution, using sonication if necessary.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

-

The anomeric proton signals (H1) are expected to appear in the δ 4.4-5.2 ppm region. The β-configuration is confirmed by a large coupling constant (J ≈ 8 Hz).

-

-

2D COSY (Correlation Spectroscopy) Acquisition :

-

Perform a COSY experiment to establish proton-proton correlations within each glucose ring.

-

This helps in assigning the signals for H2, H3, H4, H5, and H6 protons starting from the anomeric proton.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition :

-

Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

-

This allows for the assignment of the carbon signals (C1-C6). The C4 signal of the non-reducing glucose units will show a downfield shift due to glycosylation.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition :

-

Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

-

The key correlation to confirm the β(1→4) linkage is the cross-peak between the anomeric proton (H1) of one glucose unit and the C4 of the adjacent unit.

-

-

Data Analysis : Process the spectra using appropriate software (e.g., TopSpin, Mnova). Compare the obtained chemical shifts and coupling constants with literature values for this compound to confirm its identity and structure.

This multi-dimensional NMR approach provides unambiguous evidence for the sequence of monosaccharides and the nature of the glycosidic linkages, confirming the structure of this compound.

References

D-(+)-Cellotriose physical and chemical properties

An In-depth Technical Guide to D-(+)-Cellotriose: Physical and Chemical Properties for Researchers

Introduction

This compound is a naturally occurring oligosaccharide, specifically a trisaccharide, composed of three D-glucose units linked by β-1,4 glycosidic bonds.[1] Its structure is systematically named O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1][2] As a key intermediate in the enzymatic hydrolysis of cellulose (B213188), this compound is a fundamental compound in the study of carbohydrate chemistry, biofuel development, and biotechnology.[1][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

This compound is typically a white to off-white, hygroscopic solid powder. It is stable under recommended storage conditions, which generally involve cold temperatures (from 4°C to -20°C) under an inert atmosphere to prevent degradation. It is incompatible with strong oxidizing agents.

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 156-161°C; >165°C (decomposes) | |

| Boiling Point | 865.2 ± 65.0 °C at 760 mmHg | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Purity | ≥95% | |

| Water Solubility | Soluble (50 mg/mL) | |

| Other Solubilities | Slightly soluble in DMSO and Methanol (sonication may be required) | |

| Storage Temperature | 4°C to -20°C |

Chemical Reactivity and Degradation Pathways

This compound serves as a substrate for cellulase (B1617823) and β-glucosidase enzymes. Its chemical stability is influenced by pH and the presence of oxidizing agents. Studies have detailed its degradation under both oxidative and alkaline conditions, which is a critical consideration in industrial processing and drug formulation.

Oxidative degradation, for instance with hydrogen peroxide, cleaves glycosidic linkages to yield a variety of products including organic acids (like 2-keto-gluconic acid and D-gluconic acid), smaller sugars (glucose, arabinose), and other cellooligosaccharides with a lower degree of polymerization. Alkaline degradation proceeds through an enediol anion reaction mechanism, primarily forming 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.

Caption: Chemical degradation pathways of this compound.

Experimental Protocols

Enzymatic Hydrolysis of Cellulose for Cellotriose Production

This protocol outlines a general workflow for the enzymatic breakdown of a cellulosic substrate, where this compound is a key intermediate product.

Caption: Workflow for enzymatic production and analysis of cellotriose.

Methodology:

-

Substrate Pretreatment: A lignocellulosic feedstock, such as milled corncob, is suspended in a dilute acid solution (e.g., 5% sulfuric acid). The mixture is then autoclaved at 121°C for approximately 30 minutes to increase the accessibility of cellulose fibers. The pretreated biomass is washed thoroughly with deionized water until neutral and then stored as an aqueous slurry.

-

Enzymatic Hydrolysis: The pretreated cellulose slurry is placed in a reaction vessel with controlled temperature and pH. A commercial cellulase enzyme cocktail (e.g., CTec2) is added to initiate hydrolysis.

-

Reaction Monitoring: The reaction mixture is stirred continuously. Aliquots are taken at regular intervals to monitor the formation of cellobiose, this compound, and glucose.

-

Product Analysis: The concentrations of the resulting sugars are quantified using High-Performance Liquid Chromatography (HPLC) or specialized real-time glucose and cellobiose biosensors.

Analysis of Chemical Degradation Products by GC-MS

This protocol details the steps for analyzing the products of oxidative or alkaline degradation of this compound.

Methodology:

-

Degradation Reaction:

-

Oxidative: Dissolve 100 mg of this compound in 10 mL of 30% H₂O₂. Incubate at 50°C for 24 hours with stirring.

-

Alkaline: Dissolve 100 mg of this compound in 10 mL of NaOH solution (4.8 mmol/mL). Incubate at 60°C for 6 hours with stirring.

-

-

Sample Preparation: Following the reaction, freeze-dry the product mixture to obtain a powder.

-

Silylation for GC-MS:

-

To 10 mg of the dried product, add 0.5 mL of pyridine, 0.3 mL of hexamethyldisilazane (B44280) (HMDS), and 0.1 mL of trimethylchlorosilane (TMCS).

-

Seal the reaction vial and heat at 50°C for 60 minutes.

-

Cool the mixture, dehydrate with anhydrous sodium sulfate, and centrifuge.

-

-

GC-MS Analysis:

-

Inject 2 µL of the supernatant containing the silylated compounds into the GC-MS system.

-

GC Column: HP-5MS (30.0 m × 0.25 mm × 0.25 mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program:

-

Initial hold at 150°C for 3 minutes.

-

Ramp to 230°C at 12°C/min.

-

Ramp to 290°C at 7°C/min.

-

Hold at 290°C for 10 minutes.

-

-

Mass Spectrometry: Use electron impact (EI) ionization at 70 eV to obtain mass spectra for compound identification.

-

Biological Role and Applications

This compound is not merely a chemical intermediate; it has significant biological relevance and diverse applications.

-

Biotechnology and Biofuel Research: It is widely used in enzyme assays to characterize the activity of cellulases, which is crucial for developing efficient processes for converting biomass into biofuels.

-

Plant Biology: Cell wall-derived oligosaccharides, including cellotriose-based structures, can act as damage-associated molecular patterns (DAMPs). These molecules can be recognized by plant immune receptors (like OsCERK1 in rice), triggering a defense response against pathogens.

-

Drug Development and Food Science: Due to its structure, it is explored for use in drug delivery systems. It also has potential as a prebiotic functional ingredient in the food industry, promoting the growth of beneficial gut microbiota.

Caption: Role of cellotriose derivatives in plant immunity.

References

The Pivotal Role of Cellotriose in the intricate Machinery of Cellulose Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological roles of cellotriose (B13521) in the degradation of cellulose (B213188). As a key signaling molecule and intermediate, cellotriose is central to the regulation of cellulase (B1617823) gene expression, enzymatic activity, and the overall efficiency of biomass conversion. Understanding these functions is critical for the development of novel enzymatic solutions and therapeutic interventions targeting microbial cellulose metabolism.

Cellotriose as a Primary Inducer of Cellulase Gene Expression

Cellotriose, a trisaccharide of β-1,4-linked glucose units, serves as a potent signaling molecule that alerts cellulolytic microorganisms to the presence of cellulose in their environment. This induction is a critical first step in the enzymatic deconstruction of this abundant biopolymer.

In the well-studied cellulolytic fungus Trichoderma reesei, the induction of cellulase expression is a tightly regulated process. While sophorose, a disaccharide formed by the transglycosylation activity of β-glucosidases, is known as the most potent soluble inducer, cellotriose also plays a significant role, particularly in the natural context of cellulose degradation[1][2][3][4]. Similarly, in the basidiomycete Phanerochaete chrysosporium, cellotriose and cellotetraose (B13520) are considered the primary natural inducers of cellobiohydrolase gene transcription, demonstrating a stronger effect than cellobiose[5][6][7].

The induction process is initiated by a basal level of constitutively expressed cellulases that generate soluble cello-oligosaccharides, including cellotriose, from the insoluble cellulose substrate[8]. These smaller sugars are then transported into the cell, where they trigger a signaling cascade leading to the robust expression of a suite of cellulolytic enzymes.

Signaling Pathway for Cellulase Induction

The intracellular signaling cascade initiated by inducers like cellotriose involves a complex network of transcription factors and regulatory proteins. In T. reesei, the master transcriptional activator XYR1 is essential for the expression of the majority of cellulase and hemicellulase (B13383388) genes[2]. The process is counter-regulated by the carbon catabolite repressor CRE1, which prevents cellulase expression in the presence of easily metabolizable carbon sources like glucose[2]. While the precise mechanism of how cellotriose activates this pathway is still under investigation, it is clear that its presence signals the need for cellulase production.

Quantitative Data on Cellulase Induction

The potency of cellotriose as an inducer can be quantified by measuring the transcript levels of cellulase genes. The following table summarizes key findings from studies on Phanerochaete chrysosporium.

| Gene | Inducer | Fold Induction (relative to glucose) | Reference |

| cel7C | Cellotriose | >1000 | [5][7] |

| cel7C | Cellotetraose | >1000 | [5][7] |

| cel7D | Cellotriose | >1000 | [5][7] |

| cel7D | Cellotetraose | >1000 | [5][7] |

The Role of Cellotriose in Enzymatic Feedback Inhibition

Feedback inhibition by the end-products of cellulose hydrolysis is a major factor limiting the efficiency of enzymatic degradation. While glucose and cellobiose (B7769950) are the most well-characterized inhibitors of cellulase activity, the role of cellotriose is less pronounced as a direct inhibitor.

Cellobiohydrolases (CBHs), which processively cleave cellobiose units from the ends of cellulose chains, are particularly susceptible to product inhibition[9]. The accumulation of cellobiose in the vicinity of the enzyme's active site can block further catalysis. β-glucosidases mitigate this inhibition by hydrolyzing cellobiose to glucose[9][10]. While cellotriose can be a substrate for some cellulases, its primary role in the context of inhibition is as a precursor to the more potent inhibitors, cellobiose and glucose, following further enzymatic cleavage.

Quantitative Data on Cellulase Inhibition

The inhibitory effects of cellobiose on various cellulases have been quantified, providing insights into the enzyme kinetics. The apparent competitive inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme | Substrate | Inhibitor | Apparent Ki (mM) | Reference |

| Cel7A (T. reesei) | [3H]-bacterial cellulose | Cellobiose | 1.6 ± 0.5 | [11] |

| Cel7B (T. reesei) | [3H]-amorphous cellulose | Cellobiose | 11 ± 3 | [11] |

| Cel5A (T. reesei) | [3H]-amorphous cellulose | Cellobiose | 34 ± 6 | [11] |

Transport of Cellotriose Across the Fungal Cell Membrane

For cellotriose to function as an intracellular inducer, it must first be transported across the cell membrane. Fungi have evolved sophisticated transport systems to take up cello-oligosaccharides from the environment.

Several cellodextrin transporters have been identified in cellulolytic fungi. In T. reesei, transporters such as CRT1 and STP1 have been implicated in the uptake of cellobiose and other inducers[12]. A recently identified transporter, Tr44175, has been shown to transport cellobiose, cellotriose, cellotetraose, and sophorose[12]. In Aspergillus niger, the transporter CtA has been characterized and shown to transport cellobiose, cellotriose, cellotetraose, and cellopentaose[13].

The expression and activity of these transporters are crucial for the timely and efficient induction of cellulase gene expression.

Experimental Protocols

Measurement of Cellulase Gene Expression via Real-Time Quantitative PCR (RT-qPCR)

This protocol provides a general framework for quantifying the expression of cellulase genes in response to inducers like cellotriose.

1. Fungal Culture and Induction:

- Grow the fungal strain of interest (e.g., T. reesei, P. chrysosporium) in a defined minimal medium with a non-inducing carbon source (e.g., glycerol (B35011) or glucose) to obtain sufficient mycelial biomass.

- Harvest the mycelia by filtration and wash with sterile water to remove any residual carbon source.

- Transfer a known amount of mycelia to fresh minimal medium containing the desired concentration of the inducer (e.g., 1 mM cellotriose).

- Incubate the cultures under appropriate conditions (e.g., 28°C, 150 rpm) for a time course (e.g., 0, 2, 4, 8, 24 hours).

2. RNA Extraction:

- Harvest mycelia at each time point by filtration.

- Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

- Grind the frozen mycelia to a fine powder using a mortar and pestle under liquid nitrogen.

- Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions.

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

- Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

- Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers, following the manufacturer's protocol.

4. RT-qPCR:

- Design or obtain validated primers specific to the cellulase genes of interest and a reference gene (e.g., actin or β-tubulin) for normalization.

- Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.

- Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

- Analyze the amplification data to determine the cycle threshold (Ct) values.

- Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Cellulase Activity Assay using a Chromogenic Substrate

This protocol describes a method for measuring endo-cellulase activity using a specific chromogenic substrate.

1. Reagents and Materials:

- Enzyme sample (e.g., culture supernatant).

- Chromogenic substrate: 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-D-cellotrioside (BCNPG3) or 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5)[14][15].

- Thermostable β-glucosidase.

- Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

- Stop solution (e.g., 1 M Tris buffer, pH 9.0).

- Microplate reader.

2. Assay Procedure:

- Prepare a substrate solution containing the chromogenic substrate and thermostable β-glucosidase in the reaction buffer.

- Pre-incubate the substrate solution and the enzyme samples at the desired assay temperature (e.g., 50°C) for 5 minutes.

- Initiate the reaction by adding a specific volume of the enzyme sample to the substrate solution in a microplate well.

- Incubate the reaction mixture at the assay temperature for a defined period (e.g., 10 minutes).

- Stop the reaction by adding the stop solution. The alkaline pH develops the color of the released 2-chloro-4-nitrophenol (B164951) or 4-nitrophenol (B140041).

- Measure the absorbance of the solution at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

- Prepare a standard curve using known concentrations of 2-chloro-4-nitrophenol or 4-nitrophenol to quantify the amount of product released.

- Calculate the enzyme activity in units (e.g., µmol of product released per minute) per mL or mg of enzyme.

Start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

Culture [label="1. Fungal Culture\nand Induction"];

Harvest [label="2. Harvest Mycelia"];

RNA_Extraction [label="3. Total RNA Extraction"];

cDNA_Synthesis [label="4. cDNA Synthesis"];

RT_qPCR [label="5. Real-Time qPCR"];

Data_Analysis [label="6. Data Analysis\n(ΔΔCt Method)"];

End [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

Start -> Culture;

Culture -> Harvest;

Harvest -> RNA_Extraction;

RNA_Extraction -> cDNA_Synthesis;

cDNA_Synthesis -> RT_qPCR;

RT_qPCR -> Data_Analysis;

Data_Analysis -> End;

}

Conclusion

Cellotriose is a pivotal molecule in the biological degradation of cellulose, acting as a key inducer of cellulase gene expression. Its efficient transport into the fungal cell triggers a complex signaling network that ultimately leads to the production of the enzymatic machinery required for cellulose deconstruction. While not a primary feedback inhibitor itself, its breakdown contributes to the pool of inhibitory sugars. A thorough understanding of the roles of cellotriose and the associated transport and signaling pathways is essential for optimizing industrial bioprocesses and for developing novel strategies to combat fungal pathogens that rely on cellulose degradation. The experimental protocols and data presented in this guide provide a foundation for further research in this critical area.

References

- 1. Regulation of cellulase gene expression in the filamentous fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cellulolytic enzymes in Trichoderma reesei by sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellotriose and Cellotetraose as Inducers of the Genes Encoding Cellobiohydrolases in the Basidiomycete Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cellulase induction in Trichoderma reesei by cellulose requires its own basal expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Inhibition of the Trichoderma reesei cellulases by cellobiose is strongly dependent on the nature of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Frontiers | Identification and Characterization of a Cellodextrin Transporter in Aspergillus niger [frontiersin.org]

- 14. Endo-Cellulase Assay Kit - Measurement of cellulase | Megazyme [megazyme.com]

- 15. Cellulase Activity Assay Kit For The Measurement of endo-Cellulase | Megazyme [megazyme.com]

D-(+)-Cellotriose as a damage-associated molecular pattern (DAMP) in plants

An In-depth Technical Guide on D-(+)-Cellotriose as a Damage-Associated Molecular Pattern (DAMP) in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the plant cell wall is under constant surveillance to detect breaches caused by pathogens or mechanical damage. Fragments derived from the breakdown of cell wall polysaccharides can act as endogenous elicitors, known as damage-associated molecular patterns (DAMPs), which trigger plant immune responses. This compound, a trisaccharide of β-1,4-linked D-glucose units, has emerged as a potent DAMP derived from cellulose. This technical guide provides a comprehensive overview of the role of cellotriose (B13521) in plant immunity, detailing its perception, the subsequent signaling cascade, quantitative effects on defense responses, and the experimental protocols used for its study.

Introduction: Cell Wall Integrity and DAMPs

The plant cell wall is a primary barrier against biotic threats. Pathogens often secrete cell wall-degrading enzymes to facilitate invasion, releasing various oligosaccharides in the process[1][2][3]. Plants have evolved to recognize these fragments as signals of danger. These DAMPs, alongside pathogen-associated molecular patterns (PAMPs) from microbes, activate pattern-triggered immunity (PTI), the first line of inducible defense[1][4]. Cellulose, the most abundant polysaccharide in the plant cell wall, is a major source of DAMPs, with cellotriose being a particularly active elicitor.

This compound Perception and Signaling

Cellotriose and other cello-oligomers are perceived at the cell surface, initiating a complex signaling cascade that activates downstream defense mechanisms. While cellobiose (B7769950) (DP2) and longer cello-oligomers can also elicit responses, cellotriose (DP3) is often the most effective at inducing key immune signaling events.

The CORK1 Receptor

Recent studies in Arabidopsis thaliana have identified the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) as a key receptor for cellotriose. CORK1 is a malectin domain-containing leucine-rich repeat receptor kinase (LRR-RK). The perception of cellotriose by CORK1 is a critical first step for initiating the downstream signaling pathway. This perception is independent of known PAMP receptors like FLS2 and CERK1.

Downstream Signaling Events

Upon binding of cellotriose to CORK1, a series of rapid intracellular events are triggered:

-

Cytoplasmic Calcium Elevation: One of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) into the cytoplasm. This Ca²⁺ signature is a common second messenger in plant signaling.

-

Reactive Oxygen Species (ROS) Production: Cellotriose induces an oxidative burst, leading to the production of ROS. This is mediated by NADPH oxidases and is a hallmark of plant immune activation. Notably, some studies indicate that cellotriose, but not cellobiose, can induce this ROS production.

-

MAP Kinase (MAPK) Activation: The signaling cascade involves the phosphorylation and activation of mitogen-activated protein kinases, specifically MPK3 and MPK6. This MAPK cascade is a central hub in plant immunity, relaying the initial perception signal to downstream transcriptional machinery.

-

Defense Gene Activation and Hormone Biosynthesis: The CORK1-mediated pathway ultimately leads to the activation of defense-related genes and the biosynthesis of defense hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).

Quantitative Data on Cellotriose-Induced Responses

The response to cellotriose can be quantified at various levels, from gene expression to physiological changes. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Cellotriose-Induced Gene Expression Changes

| Gene | Function | Fold Change | Time Point | Reference |

| WRKY30 | Transcription Factor | Strongest among WRKYs tested | Peaks at 25 min | |

| ACS7 | Ethylene Biosynthesis | ~15-fold | 25 min | |

| SAG101 | Salicylic Acid Signaling | Up-regulated | 25 min | |

| PAD4 | Salicylic Acid Signaling | Up-regulated | 25 min |

Note: Data is primarily from studies using cellobiose as a representative cello-oligomer, which elicits similar levels of WRKY30 expression as cellotriose.

Table 2: Comparison of Elicitor Activity of Cello-oligomers

| Response | Cellobiose (DP2) | Cellotriose (DP3) | Cellotetraose (DP4) | Reference |

| Ca²⁺ Influx | Induces | Strongest Induction | Induces | |

| ROS Production | Not stimulated | Induces | Induces | |

| WRKY30 Expression | Similar to DP3/DP4 | Similar to DP2/DP4 | Similar to DP2/DP3 |

Visualizing Cellotriose Signaling and Experimental Workflows

Diagrams created using Graphviz DOT language illustrate the key pathways and processes involved in studying cellotriose as a DAMP.

Caption: Cellotriose signaling pathway in plants.

Caption: Workflow for analyzing cellotriose-induced responses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of cellotriose.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is commonly used. Transgenic lines, such as those expressing the calcium reporter aequorin or promoter-GUS fusions (e.g., WRKY30p:GUS), are often employed.

-

Growth: Seedlings are typically grown under sterile conditions on Murashige and Skoog (MS) medium in controlled environment chambers with defined light/dark cycles. For experiments involving roots, hydroponic or liquid culture systems may be used.

Elicitor Treatment

-

Preparation: this compound is dissolved in sterile water or the appropriate buffer to create a stock solution.

-

Application: For gene expression or proteomic studies, seedlings grown in liquid culture are treated by adding cellotriose to the medium to a final desired concentration. For localized responses, it can be infiltrated into leaves. A mock treatment (e.g., water) serves as the control.

Calcium Influx Measurement

-

Method: Use of aequorin-expressing transgenic plants allows for the visualization and quantification of changes in intracellular calcium concentration.

-

Protocol:

-

Treat aequorin-expressing seedlings with cellotriose.

-

Immediately visualize luminescence using a sensitive charge-coupled device (CCD) camera in a dark chamber.

-

Quantify the light signal (proportional to Ca²⁺ concentration) over time using image analysis software (e.g., ImageJ).

-

At the end of the experiment, discharge remaining aequorin with a CaCl₂/ethanol solution to normalize the signal.

-

ROS Production Assay

-

Method: A luminol-based chemiluminescence assay is commonly used to measure extracellular ROS production.

-

Protocol:

-

Excise leaf discs from mature plants and allow them to float overnight in sterile water to reduce wounding-related ROS.

-

Incubate the leaf discs in a solution containing luminol (B1675438) and horseradish peroxidase (HRP).

-

Add cellotriose to initiate the response.

-

Measure the resulting chemiluminescence over time using a plate-reading luminometer.

-

Gene Expression Analysis (qRT-PCR)

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of specific defense-related genes.

-

Protocol:

-

Harvest plant tissue at various time points after cellotriose treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit or protocol.

-

Synthesize cDNA from the RNA template.

-

Perform qRT-PCR using gene-specific primers for target genes (e.g., WRKY30) and a reference gene (e.g., Actin) for normalization.

-

Calculate relative expression levels using the ΔΔCt method.

-

Phosphoproteomic Analysis

-

Method: This technique identifies and quantifies changes in protein phosphorylation on a large scale following cellotriose treatment, providing insight into signaling pathway activation.

-

Protocol:

-

Treat roots or seedlings with cellotriose for short durations (e.g., 5-15 minutes).

-

Extract total proteins and digest them into peptides.

-

Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) chromatography.

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify changes in phosphorylation sites by comparing cellotriose-treated samples to controls using specialized software.

-

Conclusion and Future Directions

This compound is a significant damage-associated molecular pattern that alerts the plant immune system to cell wall degradation. Its perception by the CORK1 receptor initiates a classic PTI signaling cascade, involving Ca²⁺ influx, ROS production, and MAPK activation, culminating in a robust defense response. The synergistic effect observed when cellotriose is combined with PAMPs suggests it represents an important layer of plant immunity, reinforcing the perception of danger during pathogen attack.

For drug development professionals, understanding this pathway offers potential targets for developing novel plant defense activators. Modulating the CORK1 receptor or downstream signaling components could enhance crop resilience. Future research should focus on identifying additional receptors or signaling components, elucidating the specific transcriptional networks activated by cellotriose, and exploring how this DAMP signal is integrated with other immune pathways in different plant species.

References

- 1. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant cell wall dynamics and wall-related susceptibility in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell wall integrity signaling and innate immunity in plants [frontiersin.org]

- 4. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

Enzymatic Synthesis of Cellotriose from Cellulose: A Technical Guide for Researchers

Abstract

Cellotriose (B13521), a cello-oligosaccharide with significant potential in the pharmaceutical and biotechnology sectors, has garnered increasing interest for its applications as a prebiotic and a component in drug delivery systems. The enzymatic synthesis of cellotriose from cellulose (B213188) offers a green and highly specific alternative to traditional chemical methods. This technical guide provides an in-depth overview of the two primary enzymatic strategies for cellotriose production: controlled hydrolysis of cellulose and defined synthesis using phosphorylase enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to facilitate the adoption and optimization of these enzymatic approaches.

Introduction

Cellotriose is a trisaccharide composed of three β-(1→4) linked D-glucose units. Its unique physicochemical properties make it a valuable molecule in various high-value applications. In the pharmaceutical industry, cellotriose is being explored for its role in targeted drug delivery and as a functional excipient. Furthermore, its prebiotic properties, promoting the growth of beneficial gut microbiota, are of significant interest for applications in functional foods and therapeutics.[1][2][3]

Traditional methods for producing cellodextrins, including cellotriose, often rely on the harsh acid hydrolysis of cellulose. This process typically results in a complex mixture of oligosaccharides with varying degrees of polymerization (DP), requiring extensive and often inefficient purification steps.[4][5] Enzymatic synthesis provides a more controlled and environmentally benign approach to produce cellotriose with higher purity and yield.

This guide details two principal enzymatic pathways for cellotriose synthesis:

-

Controlled Partial Hydrolysis of Cellulose: This "top-down" approach utilizes specific cellulolytic enzymes, primarily endoglucanases, to break down cellulose into a mixture of cello-oligosaccharides enriched in cellotriose.

-

Defined Synthesis via Phosphorylases: This "bottom-up" strategy employs phosphorylase enzymes, such as cellobiose (B7769950) phosphorylase, to synthesize cellotriose from smaller sugar units with high precision.

Enzymatic Strategies for Cellotriose Synthesis

Controlled Partial Hydrolysis of Cellulose

The enzymatic hydrolysis of cellulose is a complex process involving the synergistic action of three main types of cellulases:

-

Endoglucanases (EGs): These enzymes randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.

-

Exoglucanases (or Cellobiohydrolases, CBHs): These enzymes processively act on the reducing or non-reducing ends of cellulose chains to release primarily cellobiose.

-

β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

For the targeted production of cellotriose, the key is to control the enzymatic degradation to favor the accumulation of this specific oligosaccharide. This can be achieved by utilizing endoglucanases that predominantly produce cellobiose and cellotriose, while minimizing the activity of β-glucosidases to prevent further hydrolysis to glucose.

A notable example is the endoglucanase from Paenibacillus elgii (PeCel), which has been shown to efficiently convert carboxymethyl cellulose (CMC) into cellobiose and cellotriose as the main products.

Logical Workflow for Controlled Hydrolysis

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. Engineering of cellobiose phosphorylase for the synthesis of prebiotic cellotriose [biblio.ugent.be]

- 3. Defined synthesis of cellotriose by cellobiose phosphorylase mutant [biblio.ugent.be]

- 4. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

D-(+)-Cellotriose: A Key Modulator of Plant Cell Wall Integrity and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. Its integrity is constantly monitored, and breaches in this barrier can trigger a sophisticated signaling network to initiate repair and protective measures. D-(+)-Cellotriose, a trisaccharide breakdown product of cellulose (B213188), has emerged as a key Damage-Associated Molecular Pattern (DAMP) that signals cell wall damage and activates plant immune responses. This technical guide provides a comprehensive overview of the function of this compound in maintaining plant cell wall integrity, detailing the underlying signaling pathways, experimental methodologies to study these processes, and quantitative data on its effects. This document is intended to be a valuable resource for researchers in plant biology, pathology, and professionals involved in the development of novel crop protection strategies.

Introduction

The plant cell wall, primarily composed of cellulose, hemicellulose, and pectin, provides structural support and acts as the first line of defense against pathogens and environmental stresses.[1] The integrity of this wall is paramount for plant survival. Plants have evolved intricate surveillance systems to detect breaches in the cell wall, often through the recognition of endogenous elicitors known as Damage-Associated Molecular Patterns (DAMPs).[2] this compound, a β-1,4-linked glucose trimer, is a direct breakdown product of cellulose, the most abundant polysaccharide in the plant cell wall. Its presence in the apoplast serves as a clear indicator of cell wall damage, triggering a cascade of defense and repair responses.[2][3]

This guide delves into the multifaceted role of this compound, from its perception at the cell surface to the downstream signaling events that ultimately lead to the reinforcement of the cell wall and the activation of plant immunity.

The this compound Signaling Pathway

The perception of this compound and the subsequent activation of downstream signaling are critical for the plant's response to cell wall damage. This process involves a specialized receptor and a well-orchestrated signaling cascade.

Perception by the CORK1 Receptor

The primary receptor for this compound in Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a leucine-rich repeat (LRR) malectin receptor kinase.[4][5] Isothermal titration calorimetry assays have demonstrated that the purified ectodomain of CORK1 binds to cellotriose (B13521) with high affinity.[3] The malectin domain of CORK1 is crucial for this interaction.

Downstream Signaling Events

Upon binding of cellotriose to CORK1, a series of rapid signaling events are initiated:

-

Calcium Influx: One of the earliest detectable responses is a rapid and transient increase in cytosolic calcium concentration ([Ca2+]cyt).[6] This calcium signature is a common feature of plant immune signaling and acts as a crucial second messenger.

-

Reactive Oxygen Species (ROS) Production: The activation of the cellotriose signaling pathway leads to a burst of reactive oxygen species (ROS), primarily mediated by NADPH oxidases.[2][7] This oxidative burst has a dual function: it can directly harm invading pathogens and also acts as a signaling molecule to propagate the defense response.

-

Mitogen-Activated Protein Kinase (MAPK) Activation: Cellotriose perception triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6 in Arabidopsis.[2][7] This MAPK cascade is a central signaling module in plant immunity, responsible for phosphorylating downstream targets, including transcription factors, to regulate gene expression.

-

Transcriptional Reprogramming: The activation of the MAPK cascade leads to the upregulation of defense-related genes, including those encoding WRKY transcription factors such as WRKY30 and WRKY40.[3] These transcription factors play a pivotal role in orchestrating the plant's defense response.

-

Phosphorylation of Cellulose Synthase (CESA) Complexes: A key aspect of the cellotriose-induced response is the alteration of the phosphorylation status of proteins involved in cellulose biosynthesis and the trafficking of cellulose synthase (CESA) complexes to the plasma membrane.[2][7] This indicates a direct link between the perception of cell wall damage and the activation of repair mechanisms.

Figure 2: Experimental workflow for ROS burst measurement.

MAPK Activation Assay

This protocol details the detection of MAPK phosphorylation in Arabidopsis seedlings using immunoblotting.

Materials:

-

Arabidopsis thaliana seedlings (10-14 days old)

-

This compound solution

-

Liquid nitrogen

-

Protein extraction buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibody (anti-phospho-p44/42 MAPK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Grow Arabidopsis seedlings in liquid culture.

-

Treat the seedlings with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Flash-freeze the seedlings in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phosphorylated MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

Aequorin-Based Calcium Measurement

This protocol describes the in vivo measurement of cytosolic calcium changes using aequorin-expressing Arabidopsis plants.

Materials:

-

Transgenic Arabidopsis thaliana seedlings expressing aequorin

-

Coelenterazine (B1669285) solution (2.5 µM)

-

This compound solution

-

Luminometer

Procedure:

-

Grow aequorin-expressing seedlings in the dark for 7-10 days.

-

Incubate the seedlings in a solution of coelenterazine for at least 4 hours in the dark to reconstitute functional aequorin.

-

Gently place individual seedlings into the wells of a 96-well plate with sterile water.

-

Mount the plate in a luminometer and measure baseline luminescence.

-

Inject the this compound solution to the desired final concentration.

-

Record luminescence continuously to capture the calcium transient.

Conclusion and Future Perspectives

This compound plays a fundamental role in the maintenance of plant cell wall integrity by acting as a potent DAMP. Its perception by the CORK1 receptor initiates a rapid and robust signaling cascade that integrates both defense and repair responses. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future investigations should focus on several key areas:

-

Identification of Downstream Targets: While key signaling components have been identified, a comprehensive understanding of the full range of substrates for the cellotriose-activated MAPKs and other kinases is needed.

-

Crosstalk with other Signaling Pathways: Further elucidation of the synergistic and antagonistic interactions between the cellotriose pathway and those activated by pathogen-associated molecular patterns (PAMPs) and other DAMPs will provide a more holistic view of plant immunity.

-

Translational Research: Leveraging the knowledge of the cellotriose signaling pathway to develop novel strategies for enhancing crop resilience is a promising avenue for future research. This could involve the identification of small molecules that modulate CORK1 activity or the genetic engineering of crops with enhanced sensitivity to cellotriose.

The study of this compound and its role in cell wall integrity is a vibrant and expanding field with significant implications for both fundamental plant science and applied agricultural research.

References

- 1. Quantitative Measurement of Phosphoproteome Response to Osmotic Stress in Arabidopsis Based on Library-Assisted eXtracted Ion Chromatogram (LAXIC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative phosphoproteomic analysis of plasma membrane proteins reveals regulatory mechanisms of plant innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics reveals dynamic changes in the plasma membrane during Arabidopsis immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the cell-wall polysaccharides of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-(+)-Cellotriose (CAS: 33404-34-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose is a trisaccharide composed of three β(1→4) linked D-glucose units. As a fundamental cello-oligosaccharide, it serves as a key intermediate in the enzymatic hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and biological roles of this compound, tailored for professionals in research and drug development. Its utility spans from a standard in carbohydrate analysis and a substrate for cellulase (B1617823) activity assays to its emerging roles as a prebiotic and a signaling molecule in plant immunology.[3][4][5]

Physicochemical Properties

This compound is a white to off-white solid, characterized by the following properties.[3][6][7] The quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 33404-34-1 | [3][6][7] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][6][7] |

| Molecular Weight | 504.44 g/mol | [3][6][7] |

| Appearance | White to off-white solid/powder | [3][6][7] |

| Melting Point | 156-170 °C | [3][6][7] |

| Solubility | Slightly soluble in water (sonication may be required), DMSO, and Methanol. Soluble in water at 50mg/mL. | [6][7][8] |

| Purity | ≥95% | [3][6][7] |

| Optical Activity | +32° → +23° | [9] |

| Storage Temperature | 2-8°C or -20°C for long-term storage. Hygroscopic, store under inert atmosphere. | [5][6][7] |

Experimental Protocols and Applications

This compound is a versatile tool in various experimental settings. Below are detailed methodologies for its key applications.

Substrate for Cellulase Activity Assays

This compound is an ideal substrate for characterizing the activity of cellulolytic enzymes, particularly endo- and exo-glucanases.

Caption: Workflow for a typical cellulase activity assay using this compound.

This protocol is adapted from standard procedures for measuring cellulase activity where the release of reducing sugars is quantified.[10][11]

-

Reagent Preparation:

-

Substrate Solution: Prepare a solution of this compound (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Dilution: Dilute the cellulase enzyme preparation in the same buffer to a concentration that results in a measurable release of reducing sugars within the linear range of the assay.

-

DNS (3,5-Dinitrosalicylic Acid) Reagent: Prepare the DNS reagent for quantifying reducing sugars.

-

-

Enzymatic Reaction:

-

Add a defined volume of the enzyme dilution to a pre-warmed tube containing the this compound substrate solution.

-

Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 50°C for 60 minutes).

-

Prepare a blank control with buffer instead of the enzyme solution.

-

-

Quantification of Reducing Sugars:

-

Stop the reaction by adding DNS reagent.

-

Boil the tubes for a specific time (e.g., 5-15 minutes) to allow for color development.

-

After cooling, measure the absorbance at 540 nm.

-

Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

-

Analytical Standard for Carbohydrate Analysis

This compound is frequently used as a standard for the identification and quantification of oligosaccharides in complex mixtures using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[7][12]

Caption: Workflow for HPAEC-PAD analysis of oligosaccharides with this compound as a standard.

This protocol provides a general guideline for the analysis of cello-oligosaccharides.[7][13]

-

System Preparation:

-

Equilibrate the HPAEC-PAD system with the appropriate mobile phase (e.g., a gradient of sodium hydroxide (B78521) and sodium acetate).

-

Use a carbohydrate-specific column, such as a CarboPac™ PA1 or PA200.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Create a series of dilutions to generate a calibration curve.

-

-

Sample Preparation:

-

Dilute the sample containing the oligosaccharide mixture to fall within the concentration range of the calibration curve.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the standards and samples onto the column.

-

Run the appropriate gradient elution program to separate the oligosaccharides.

-

Detect the eluted carbohydrates using the pulsed amperometric detector.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

-

In Vitro Assessment of Prebiotic Activity

This compound can be utilized to study the growth-promoting effects on beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[4][14]

Caption: Workflow for in vitro assessment of the prebiotic activity of this compound.

This protocol is based on in vitro fermentation models using pure cultures of probiotic bacteria.[4][15]

-

Culture Preparation:

-

Grow the selected probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum) in their appropriate growth media under anaerobic conditions.

-

-

Fermentation Setup:

-

Prepare a basal fermentation medium lacking a carbohydrate source.

-

Supplement the basal medium with this compound at a defined concentration (e.g., 1-2% w/v).

-

Include positive controls (e.g., glucose, inulin) and a negative control (no carbohydrate).

-

Inoculate the media with the prepared bacterial cultures.

-

-

Anaerobic Incubation:

-

Incubate the cultures anaerobically at 37°C.

-

Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

-

-

Analysis:

-

Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

-

pH Measurement: Monitor changes in the pH of the culture medium.

-

Short-Chain Fatty Acid (SCFA) Analysis: Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) in the culture supernatant using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Biological Signaling in Plants

Recent research has identified cellotriose as a Damage-Associated Molecular Pattern (DAMP) in plants, specifically in Arabidopsis thaliana. DAMPs are molecules released upon tissue damage that trigger an immune response.

Signaling Pathway: Cellotriose-Induced Immunity in Arabidopsis

Cellotriose, a breakdown product of the plant cell wall, is recognized by the malectin domain-containing receptor kinase CORK1.[1][8] This recognition initiates a signaling cascade that leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the activation of defense-related genes through the phosphorylation of MAP kinases.[1][8]

Caption: Cellotriose signaling pathway in Arabidopsis thaliana.

Conclusion

This compound is a valuable and multifaceted molecule for researchers and scientists. Its well-defined physicochemical properties make it an excellent standard and substrate for analytical and enzymatic studies. Furthermore, its biological activities as a prebiotic and a plant immune elicitor open up exciting avenues for research in gut health and plant science. This guide provides the foundational technical information and experimental frameworks to effectively utilize this compound in a variety of research and development applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. bimsa.net [bimsa.net]

- 4. researchgate.net [researchgate.net]

- 5. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The claim of primacy of human gut Bacteroides ovatus in dietary cellobiose degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 8. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence of cellulose metabolism by the giant panda gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Recent advancements in prebiotic oligomers synthesis via enzymatic hydrolysis of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Determination of Prebiotic Properties of Oligosaccharides Derived from an Orange Juice Manufacturing By-Product Stream - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose is a fundamental oligosaccharide of significant interest in carbohydrate chemistry, biotechnology, and pharmaceutical sciences. As a trisaccharide composed of three β(1→4) linked D-glucose units, it serves as a crucial structural component of cellulose (B213188) and a key intermediate in its enzymatic hydrolysis[1][2]. This document provides a concise technical overview of the core physicochemical properties of this compound, specifically its molecular formula and weight, to support research and development activities.

Core Molecular Data

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations, analytical characterization, and formulation development.

This compound is a polymer consisting of three glucose units[3]. The molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][4] |

| Molecular Weight | 504.44 g/mol | |

| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose | |

| CAS Number | 33404-34-1 |

Structural Representation

To understand its chemical nature, a logical representation of its composition is essential. This compound is a trisaccharide formed from the linkage of three glucose monosaccharide units.

The following diagram illustrates the constituent relationship of this compound.

Caption: Logical diagram showing this compound is composed of three D-Glucose units.

Experimental Protocols

The determination of the molecular weight and formula for a well-characterized compound like this compound relies on standard analytical chemistry techniques.

-

Objective: To determine the mass-to-charge ratio of the ionized molecule, from which the molecular weight is calculated.

-

Methodology:

-

A purified sample of this compound is dissolved in a suitable solvent (e.g., water, methanol).

-

The solution is introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for non-volatile molecules like oligosaccharides.

-

The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The molecular weight is determined from the resulting mass spectrum, often by identifying the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

-

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound.

-

Methodology:

-

A precise mass of the dry this compound sample is combusted in a controlled environment with excess oxygen.

-

The combustion products (CO₂, H₂O) are quantitatively trapped and measured.

-

The mass of carbon and hydrogen in the original sample is calculated from the mass of CO₂ and H₂O, respectively.

-

The mass of oxygen is typically determined by difference.

-

The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula C₁₈H₃₂O₁₆.

-

References

The Enzymatic Synthesis of Cellotriose in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose (B13521), a trisaccharide composed of three β-1,4 linked glucose units, is a key intermediate in cellulose (B213188) degradation and has garnered significant interest for its potential prebiotic properties. Unlike the complex mixtures of oligosaccharides obtained from the partial hydrolysis of cellulose, the defined synthesis of pure cellotriose is highly desirable for research and potential therapeutic applications. This technical guide provides an in-depth overview of the microbial biosynthesis of cellotriose, focusing on the enzymatic pathways, quantitative production data, and detailed experimental protocols.

Core Biosynthetic Pathways

The microbial production of cellotriose is primarily achieved through two enzymatic strategies: the phosphorolytic pathway involving phosphorylases and the transglycosylation activity of certain glycoside hydrolases.

Phosphorolytic Synthesis of Cellotriose

This pathway utilizes phosphorylases to catalyze the synthesis of cellotriose from smaller sugar units, offering a controlled, bottom-up approach. The key enzymes involved are Cellobiose (B7769950) Phosphorylase (CBP) and Cellodextrin Phosphorylase (CDP).

-

Cellobiose Phosphorylase (CBP): CBP catalyzes the reversible phosphorolysis of cellobiose to glucose and α-D-glucose 1-phosphate (αG1P). In the synthetic direction, it can use αG1P as a donor to add a glucose unit to an acceptor molecule. Through protein engineering, CBP has been optimized to favor the synthesis of cellotriose from cellobiose and αG1P.[1][2][3][4]

-

Cellodextrin Phosphorylase (CDP): CDP is involved in the reversible phosphorolysis of longer cello-oligosaccharides. While wild-type CDP tends to rapidly polymerize sugars to higher degrees of polymerization (DP), it is a crucial enzyme in the natural cellodextrin metabolism.[1][2][3][4]

The synthesis can be initiated from cellobiose or even glucose as the acceptor substrate, with αG1P serving as the high-energy glucose donor.[1][2][3] The in-situ generation of αG1P from sucrose (B13894) using sucrose phosphorylase can be coupled to the reaction to reduce costs.[5]

Transglycosylation by β-Glucosidases

Certain β-glucosidases, in addition to their hydrolytic activity, can catalyze transglycosylation reactions where a glycosyl moiety is transferred from a donor to an acceptor. In the context of cellotriose synthesis, cellobiose can act as both the donor and acceptor, leading to the formation of cellotriose and other longer cello-oligosaccharides.[6][7] This method often requires high substrate concentrations to shift the enzyme's activity from hydrolysis towards transglycosylation.[6]

Quantitative Data on Cellotriose Biosynthesis

The following tables summarize the key quantitative data reported for the enzymatic synthesis of cellotriose.

| Enzyme/Organism Source | Acceptor Substrate | Donor Substrate | Molar Yield of Cellotriose (%) | Purity of Cellotriose (%) | Reference |

| Engineered Cellobiose Phosphorylase (Cellulomonas uda) | Cellobiose | α-D-glucose 1-phosphate | 73 | 82 (in soluble cellodextrin mixture DP2-5) | [1][2][3][4] |

| Engineered Cellobiose Phosphorylase (Cellulomonas uda) | Glucose | α-D-glucose 1-phosphate | Not specified, but feasible | Not specified | [1][2][3] |

| Wild-type β-glucosidase (Fusarium solani) | Cellobiose | Cellobiose | 9 (maximal yield) | Not specified | [6] |

| Enzyme Variant | Substrate | Fold Increase in Catalytic Efficiency (compared to wild-type) | Reference |

| S497G mutant of Cellobiose Phosphorylase (Clostridium thermocellum) | Cellotriose (in phosphorolytic reaction) | 5.7 | [8][9] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for Cellotriose Production

Caption: Enzymatic pathways for cellotriose biosynthesis.

Experimental Workflow for Enzyme Engineering and Production Analysis

Caption: Workflow for engineering and analyzing cellotriose-producing enzymes.

Experimental Protocols

Gene Cloning and Site-Directed Mutagenesis

Objective: To clone the gene encoding a phosphorylase and introduce specific mutations to enhance cellotriose synthesis.

Methodology:

-

Gene Amplification: The gene of interest (e.g., cellobiose phosphorylase from Clostridium thermocellum) is amplified from genomic DNA using PCR with specific primers.

-

Vector Preparation: An expression vector (e.g., pET28a) is linearized by inverse PCR to remove the fragment to be replaced.

-

Fragment Insertion/Mutation: For site-directed mutagenesis, inverse PCR is used to introduce the desired mutation(s) into the plasmid. For larger insertions or replacements, the new DNA fragment with homologous ends is synthesized.

-

Recombination and Transformation: The linearized vector and the new DNA fragment are recombined using a suitable cloning kit (e.g., ClonExpress® II One Step Cloning Kit). The resulting plasmid is transformed into competent E. coli cells (e.g., DH5α for plasmid maintenance and BL21(DE3) for expression).

-

Verification: Positive clones are selected and verified by DNA sequencing.[8]

Recombinant Protein Expression and Purification

Objective: To produce and purify the recombinant enzyme for in vitro synthesis of cellotriose.

Methodology:

-

Cultivation: E. coli BL21(DE3) cells harboring the expression plasmid are grown in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and incubating for a further period (e.g., 16-20 hours) at a lower temperature (e.g., 16-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization.

-

Purification: The crude cell extract is clarified by centrifugation. If the protein has a His-tag, it is purified using Ni-NTA affinity chromatography. The protein is eluted with an imidazole (B134444) gradient.

-

Purity and Concentration: The purity of the enzyme is checked by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay with BSA as a standard.[8]

Enzyme Activity Assays

Objective: To determine the catalytic activity of the purified phosphorylases.

A. Synthetic Reaction Assay (Phosphate Liberation):

-

Reaction Mixture: Prepare a reaction mixture containing the glycosyl donor (e.g., 40 mM αG1P), a suitable acceptor (e.g., 10 mM D-xylose for general CBP activity), MgCl₂, dithiothreitol, and a buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8]

-

Enzyme Addition: Add an appropriate amount of the purified enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a defined period.

-

Phosphate Quantification: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., a molybdate-based assay). One unit of activity is defined as the amount of enzyme that liberates 1 µmol of phosphate per minute under the assay conditions.[8]

B. Phosphorolytic Reaction Assay (αG1P Formation):

-

Reaction Mixture: Prepare a reaction mixture containing the cello-oligosaccharide substrate (e.g., 10 mM cellobiose or cellotriose), inorganic phosphate (e.g., 100 mM sodium phosphate buffer, pH 7.5), MgCl₂, and dithiothreitol.[8]

-

Enzyme Addition and Incubation: Add the enzyme and incubate at the optimal temperature (e.g., 50°C) for a set time (e.g., 15 minutes).[8]

-

Reaction Termination: Stop the reaction by boiling for 10 minutes.[8]

-